5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile
Description
The compound 5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile features a benzonitrile backbone substituted with a nitro group at position 5 and an ethylenediamine-linked 2-sulfanylidene-1,2-dihydroquinazolin-4-yl moiety. While specific data on its synthesis, crystallography, or biological activity are absent in the provided evidence, its structural analog 2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile (CAS 422526-73-6) shares a similar framework, differing by a 7-chloro substituent on the quinazolinone ring .
Properties
IUPAC Name |
5-nitro-2-[2-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]ethylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c18-10-11-9-12(23(24)25)5-6-14(11)19-7-8-20-16-13-3-1-2-4-15(13)21-17(26)22-16/h1-6,9,13,19H,7-8H2,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGWRXPZWGWPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)NC2=NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process usually includes:
- Formation of the Dihydroquinazoline Core : The initial step often involves the reaction of appropriate amines with isocyanates or isothiocyanates to form the dihydroquinazoline structure.
- Nitration : The introduction of the nitro group at the 5-position of the benzonitrile moiety can be achieved through standard nitration techniques.
- Final Assembly : The compound is finalized by coupling the dihydroquinazoline derivative with the benzonitrile component.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HCT116 (Colon) | 8.3 | Cell cycle arrest |
| A549 (Lung) | 12.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes implicated in cancer progression and metastasis. Notably, it has shown potent inhibition against kallikrein-related peptidase 6 (KLK6), an enzyme associated with tumor invasion.
| Enzyme | IC50 (nM) | Selectivity Ratio (vs. Trypsin) |
|---|---|---|
| KLK6 | 9 | >25-fold |
| Trypsin | 230 |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinazoline core and benzonitrile moiety have been systematically studied to elucidate their impact on potency and selectivity.
Key Findings:
- Substituent Positioning : Modifications at the 5-nitro position significantly affect anticancer activity; electron-withdrawing groups enhance potency.
- Dihydroquinazoline Variants : Alterations in the sulfanylidene group lead to changes in KLK6 inhibition, indicating that this moiety plays a critical role in binding affinity.
Study 1: Cytotoxicity Assessment
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various derivatives of 5-Nitro-2-(...) against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value of 7 µM against MCF-7 cells, indicating a promising lead for further development.
Study 2: KLK6 Inhibition Mechanism
A detailed investigation into the mechanism of KLK6 inhibition revealed that 5-Nitro-2-(...) binds reversibly to the active site, as demonstrated by surface plasmon resonance assays. This reversible binding was confirmed through kinetic studies showing rapid on/off rates consistent with competitive inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives
The closest structural analog is 2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile (CAS 422526-73-6):
- Molecular Formula : C₁₇H₁₂ClN₅O₃S
- Molecular Weight : 401.8 g/mol
- Key Substituents: 7-Chloro group on the quinazolinone ring. Nitro group on the benzonitrile moiety. Ethylenediamine linker between quinazolinone and benzonitrile .
Table 1: Structural Comparison of Quinazolinone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| Target Compound | Not provided* | Not provided* | Nitro, sulfanylidene quinazolinyl |
| CAS 422526-73-6 | C₁₇H₁₂ClN₅O₃S | 401.8 | 7-Chloro, nitro, sulfanylidene quinazolinyl |
*Note: Exact data for the target compound are unavailable in the evidence.
Nitrofuran Derivatives
Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) and 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine share nitro-group functionality but differ in core structure:
- FANFT: Molecular Formula: C₈H₆N₄O₃S Biological Activity: Potent urinary bladder carcinogen in Sprague-Dawley rats, inducing transitional cell carcinomas within 9–12 weeks .
- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Biological Activity: Induces hemangioendothelial sarcomas in rats, highlighting nitro-group-mediated carcinogenicity distinct from FANFT .
Key Differences :
- The target compound’s quinazolinone-thione core contrasts with the nitrofuran-thiazole or oxadiazine scaffolds, suggesting divergent metabolic pathways and biological targets.
Research Findings and Implications
Metabolic Activation Pathways
Nitrofuran derivatives like FANFT are metabolized via prostaglandin endoperoxide synthetase, generating reactive intermediates that bind to DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
